molecular formula C15H33BLi B1592790 Lithium trisiamylborohydride CAS No. 60217-34-7

Lithium trisiamylborohydride

Cat. No. B1592790
CAS RN: 60217-34-7
M. Wt: 231.2 g/mol
InChI Key: MRVNICVEIPIESV-UHFFFAOYSA-N
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Description

Lithium trisiamylborohydride is a reducing agent that can be prepared from tripentyl boron as a starting material . It has the molecular formula C15H34BLi and a molar mass of 232.18 .


Molecular Structure Analysis

The molecular structure of Lithium trisiamylborohydride is represented by the linear formula: LiB [CH (CH3)CH (CH3)2]3H .


Chemical Reactions Analysis

Lithium trisiamylborohydride is known to be a reactant for nucleophilic addition reactions and conjugate reduction-initiated cyclization reactions .


Physical And Chemical Properties Analysis

Lithium trisiamylborohydride has a density of 0.903 g/mL at 25 °C . It is a reactive metal though considerably less so than other alkali metals. A freshly cut surface of lithium metal has a silvery luster .

Scientific Research Applications

1. Circadian Rhythm Regulation

Lithium trisiamylborohydride plays a significant role in regulating circadian rhythms. Research has shown that lithium acts as a potent inhibitor of glycogen synthase kinase 3 (GSK3), which is crucial in circadian rhythm regulation in various organisms. Lithium treatment leads to the degradation of Rev-erbα and activation of clock gene Bmal1, highlighting its critical role in the peripheral clock and as a biological target of therapy (Yin, Wang, Klein, & Lazar, 2006).

2. Neuroprotective Effects

Lithium trisiamylborohydride demonstrates neuroprotective effects, particularly in neurodegenerative disorders such as Alzheimer's disease (AD) and Parkinson's disease (PD). It modulates several homeostatic mechanisms like neurotrophic response, autophagy, oxidative stress, inflammation, and mitochondrial function. These effects are attributed to the inhibition of glycogen synthase kinase-3 beta (GSK-3β) and inositol monophosphatase (IMP) by lithium (Forlenza, De-Paula, & Diniz, 2014).

3. Impact on Neurotransmission and Synaptic Plasticity

Lithium has been shown to influence neurotransmission and synaptic plasticity. It reduces excitatory (dopamine and glutamate) neurotransmission while increasing inhibitory (GABA) neurotransmission. This balance is achieved through complex neurotransmitter systems and intracellular pathways, where lithium targets second-messenger systems to modulate neurotransmission. Furthermore, lithium is known to regulate neuronal plasticity by inducing axonal remodeling and increasing the levels of synaptic proteins (Salinas & Hall, 1999).

4. Cellular Pathway Modulation

Research has highlighted lithium's role in modulating various cellular pathways. It is involved in mechanisms like GSK-3β inhibition, impacting neuroprotective, anti-oxidative, and neurotransmission mechanisms. Studies emphasize lithium's influence on higher-order biological systems, including neural circuitry, and its potential to develop predictive models of treatment response and novel drug targets (Malhi & Outhred, 2016).

5. Lithium in Animal Models of Dementia

Animal models have been crucial in understanding lithium's molecular mechanisms. In models of dementia, lithium has been shown to prevent Alzheimer’s-associated amyloid and tau pathologies. This has led to the identification of multiple targets for the development of drugs that harness lithium's neurogenic, cytoprotective, synaptic maintenance, anti-oxidant, anti-inflammatory, and protein homeostasis properties (Kerr, Bjedov, & Sofola-Adesakin, 2018).

Safety And Hazards

Lithium trisiamylborohydride is highly flammable and in contact with water releases flammable gases which may ignite spontaneously. It causes severe skin burns and eye damage, may cause respiratory irritation, and is suspected of causing cancer .

properties

InChI

InChI=1S/C15H33B.Li/c1-10(2)13(7)16(14(8)11(3)4)15(9)12(5)6;/h10-15H,1-9H3;/q-1;+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRVNICVEIPIESV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[Li+].[B-](C(C)C(C)C)(C(C)C(C)C)C(C)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H33BLi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70407906
Record name Lithium hydridotris(3-methylbutan-2-yl)borate(1-)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70407906
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Lithium trisiamylborohydride

CAS RN

60217-34-7
Record name Lithium hydridotris(3-methylbutan-2-yl)borate(1-)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70407906
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 60217-34-7
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
100
Citations
S Krishnamurthy, HC Brown - Journal of the American Chemical …, 1976 - ACS Publications
Sir: Lithium trisiamylborohydride (LTSBH), a highly hindered trialkylborohydride, containingthree 0-methyl substituted secondary alkyl groups, 1 the first reagent of its kind to be re-ported…
Number of citations: 167 pubs.acs.org
HC Brown, JL Hubbard, B Singaram - The Journal of Organic …, 1979 - ACS Publications
… The result was a 99:1 ratio of the cisand trans-4-tert-butylcyclohexanols, essentially identical with the ratio realized with lithium trisiamylborohydride prepared by the earlier procedures (…
Number of citations: 13 pubs.acs.org
HC Brown, SC Kim… - The Journal of Organic …, 1980 - ACS Publications
… tri-n-butylborohydride,14 97 % with lithium perhydro-9b-boraphenalylhydride (PBPH),14 99.3% with lithium tri-sec-butylborohydride,15 and 99.7% with lithium trisiamylborohydride,16 …
Number of citations: 274 pubs.acs.org
G Godjoian - 1997 - search.proquest.com
… check the possibility of formation lithium trisiamylborohydride by the transfer of … lithium trisiamylborohydride and ammoniaborane by-product. It is known that lithium trisiamylborohydride …
Number of citations: 2 search.proquest.com
HC Brown, S Krishnamurthy, JL Hubbard - Journal of Organometallic …, 1979 - Elsevier
… Lithium trisiamylborohydride in THF exhibits a IIB NMR spectrum with a pair of doublets, due to diastereomers, at S -13.3 (J75 Hz, three parts) and -14.5 ppm (J 75 Hz, one part) [4b]. …
Number of citations: 1 www.sciencedirect.com
HC Brown, GW Kramer, JL Hubbard… - Journal of Organometallic …, 1980 - Elsevier
The reaction of t-butyllithium with representative trialkylboranes possessing widely differing steric requirements was examined. This reaction occurs rapidly in ether solvents, even at −78…
Number of citations: 60 www.sciencedirect.com
SD Cho, HJ Lim, HJ Kim, JS Cha - Bulletin of the Korean Chemical …, 2002 - koreascience.kr
… Especially, the t-butoxy derivative reveals an excellent stereoselectivity at 0 and -20 oC, comparable to the results previously achieved by lithium trisiamylborohydride,1 potassium 9-t-…
Number of citations: 2 koreascience.kr
HC Brown, JL Hubbard, B Singaram - Tetrahedron, 1981 - Elsevier
… of 4-t-butylcyclohexanone was carried out as a test case using lithium trisiamylborohydride … essentially quantitative lithium trisiamylborohydride was recovered. “B NMR (THF); S - 12.6 (d…
Number of citations: 35 www.sciencedirect.com
JS Cha, DY Lee, SJ Mun - Bulletin of the Korean Chemical Society, 2001 - koreascience.kr
… Its stereoselectivity is comparable to the results previously achieved with lithium trisiamylborohydride (LiSia3BH)1 and potassium 9-t-butyl-9-boratabicyclo[3.3.1]nonane (K9-tBu9-BBNH)…
Number of citations: 4 koreascience.kr
JD Brown, MA Foley, DL Comins - Journal of the American …, 1988 - ACS Publications
… Reduction of 7 with lithium trisiamylborohydride provides (ą)-lasubine II (1). The four-step total synthesis is carried out in 28% overall yield with excellent stereocontrol. …
Number of citations: 154 pubs.acs.org

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